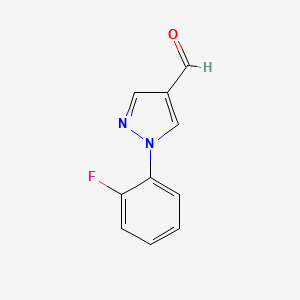

1-(1,3-Benzoxazol-2-yl)piperidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

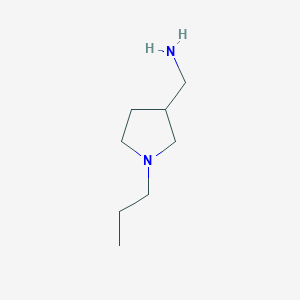

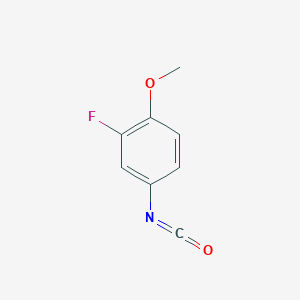

“1-(1,3-Benzoxazol-2-yl)piperidin-4-one” is a compound that belongs to the phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It is a heterocyclic compound with manifold pharmacological properties .

Synthesis Analysis

Valuable piperidin-4-one derivatives were synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation . A wide variety of 3- { [ (1, 3-benzoxazol-2-yl) sulfanyl] (phenyl) methyl}-4‑hydroxy-2 -1-benzopyran-2-one derivatives were synthesized through one-pot three-component reaction using 4‑hydroxy coumarin, 2-mercapto benzoxazole and substituted aldehydes in presence of L-proline as a catalyst .Molecular Structure Analysis

The molecular structure of “1-(1,3-Benzoxazol-2-yl)piperidin-4-one” is represented by the Inchi Code: 1S/C12H12N2O2/c15-9-5-7-14 (8-6-9)12-13-10-3-1-2-4-11 (10)16-12/h1-4H,5-8H2 . The molecular weight of the compound is 216.24 .Chemical Reactions Analysis

Piperidones have been prepared from domino reaction of aldehyde, ketone and ammonium acetate in alcohol by reflux heating on water bath for 6h, even 1 day . They possess antimicrobial, antitubercular, antioxidant, antitumor, cytotoxic, analgesic, anticancer, anti-HIV, antiviral etc .Physical And Chemical Properties Analysis

The compound “1-(1,3-Benzoxazol-2-yl)piperidin-4-one” has a molecular weight of 216.24 . It is a solid substance at room temperature .Applications De Recherche Scientifique

Antimicrobial Activity

This compound has been studied for its potential antimicrobial properties. Research indicates that derivatives of 1-(1,3-Benzoxazol-2-yl)piperidin-4-one may exhibit inhibitory effects against various microbial strains, which could be beneficial in developing new antimicrobial agents .

Cancer Research

Some studies have explored the cytotoxic effects of this compound on cancer cells. It has shown promise in inhibiting the growth of lung, breast, and colon cancer cells, indicating its potential use in cancer treatment research .

Anti-inflammatory Applications

The compound has been evaluated for its anti-inflammatory properties, particularly its COX-1 inhibitory activity. Although it exhibits weaker activity compared to some established COX inhibitors, it still presents interest for further exploration in anti-inflammatory drug development .

Synthesis of Novel Derivatives

Researchers have utilized 1-(1,3-Benzoxazol-2-yl)piperidin-4-one as a starting material for synthesizing novel derivatives with potential pharmacological activities. This includes the design and synthesis of compounds with modified structures to enhance their biological activity .

Proteomics Research

This compound is also used in proteomics research as a biochemical tool. It can be employed in various assays and experiments to study protein interactions and functions .

Chemical Modulation

In chemistry research, this compound serves as a scaffold for chemical modulation. By altering different parts of its structure, scientists can create a variety of compounds with diverse biological activities, useful for drug discovery and other applications .

Synthesis, antimicrobial, analgesic activity, and molecular docking… Synthesis and preliminary evaluation of 2-substituted-1,3-benzoxazole… Design, synthesis, characterization and analysis of anti… Design and Straightforward Synthesis of Novel N-substituted 6-Fluoro-3… 1-(1,3-Benzoxazol-2-yl)piperidin-4-one | CAS 1035840-42-6 Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2…

Safety and Hazards

Orientations Futures

The compounds bearing piperidone skeleton that mimic the naturally occurring alkaloids and steroids have been synthesized in order to study their biological activity . Studying on N-substituted piperidone derivatives have demonstrated that these compounds have a wide range of bioactivities, namely anti-HIV, 5α-reductase inhibitors, CARM1 inhibitors, anti-inflammatory, anti-proliferative, antioxidant and antimicrobial . This suggests that “1-(1,3-Benzoxazol-2-yl)piperidin-4-one” and its derivatives could be potential candidates for future drug development.

Propriétés

IUPAC Name |

1-(1,3-benzoxazol-2-yl)piperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-9-5-7-14(8-6-9)12-13-10-3-1-2-4-11(10)16-12/h1-4H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLYGCSYYWXLCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1=O)C2=NC3=CC=CC=C3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649192 |

Source

|

| Record name | 1-(1,3-Benzoxazol-2-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Benzoxazol-2-yl)piperidin-4-one | |

CAS RN |

1035840-42-6 |

Source

|

| Record name | 1-(1,3-Benzoxazol-2-yl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(Cyclopropylmethyl)-4-piperidinyl]methanamine](/img/structure/B1292907.png)

![1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1292908.png)